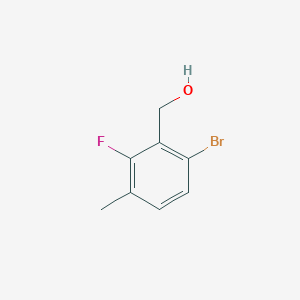

6-Bromo-2-fluoro-3-methylbenzyl alcohol

Overview

Description

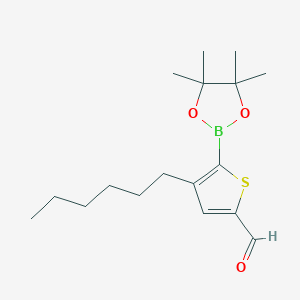

6-Bromo-2-fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8BrFO . It is used as a building block in the preparation of various chemical compounds .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of Grignard reagents . Grignard reagents are commonly used in the synthesis of alcohols from aldehydes and ketones . The reaction involves the formation of a carbon-carbon bond, with the Grignard reagent acting as a nucleophile .Molecular Structure Analysis

The molecule consists of a benzyl group (a benzene ring with a CH2 group attached) with bromine, fluorine, and a methyl group attached to the benzene ring . The hydroxyl group (-OH) is attached to the CH2 group .Chemical Reactions Analysis

Alcohols, including this compound, can undergo a variety of chemical reactions. These include conversion into alkyl halides, dehydration to yield alkenes, and conversion into esters . The specific reactions that this compound can undergo would depend on the specific conditions and reagents used.Scientific Research Applications

Synthesis and Chemical Properties

Development of New Protecting Groups : A study introduced a novel benzyl ether-type protecting group for alcohols, potentially applicable to the synthesis or protection of compounds like 6-Bromo-2-fluoro-3-methylbenzyl alcohol. This new group is cleaved under specific conditions, highlighting the importance of strategic protecting group selection in synthetic chemistry (Crich, Li, & Shirai, 2009).

Application in Organic Synthesis : Research on the synthesis of functionalized benzothiophenes and benzofurans demonstrates the role of halogenated benzyl alcohols in constructing complex organic molecules. Such methodologies could potentially utilize this compound as an intermediate or starting material (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).

Ecofriendly Synthesis Approaches : A study on the ecofriendly synthesis and characterization of halo substituted benzyl alcohols, including compounds similar to this compound, emphasizes the importance of sustainable chemistry practices in creating valuable intermediates for further chemical transformations (Saharan & Joshi, 2016).

Radiolabeling for Biological Applications : Although the focus is on avoiding drug-related information, the synthesis of radiolabeled compounds for potential imaging applications demonstrates a unique intersection of chemistry and biology. Compounds like this compound could serve as precursors in the development of diagnostic tools (Vaidyanathan et al., 2000).

Molecular Interaction Studies : Investigations into the interactions between substituted benzyl alcohols and other molecules offer insights into the physical and chemical properties of these compounds, potentially informing their applications in material science or as components of larger chemical systems (Sivagurunathan & Hajasharif, 2010).

Mechanism of Action

The mechanism of action of alcohols in chemical reactions often involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as the substrate . In the case of primary alcohols and methanol, they react to form alkyl halides under acidic conditions by an SN2 mechanism .

Safety and Hazards

properties

IUPAC Name |

(6-bromo-2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVNLFREODQUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-(4-Carboxy-3-hydroxyphenyl)-3,3''-dihydroxy-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177237.png)

![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)